2-[2-(2-Methoxyethoxy)ethoxy]propane

Catalog No.
S1909572
CAS No.
77078-22-9
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-Methoxyethoxy)ethoxy]propane

CAS Number

77078-22-9

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]propane

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]propane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-8(2)11-7-6-10-5-4-9-3/h8H,4-7H2,1-3H3

InChI Key

RJBIZCOYFBKBIM-UHFFFAOYSA-N

SMILES

CC(C)OCCOCCOC

Canonical SMILES

CC(C)OCCOCCOC

2-[2-(2-Methoxyethoxy)ethoxy]propane is an ether compound with the molecular formula C₈H₁₈O₃ and a molecular weight of approximately 174.23 g/mol. This compound is characterized by its unique structure, which includes a propane backbone with multiple ether linkages. The presence of methoxyethoxy groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and materials science.

The chemical behavior of 2-[2-(2-Methoxyethoxy)ethoxy]propane is influenced by its ether functional groups, which can participate in nucleophilic substitution reactions. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of alcohols and acids. Additionally, this compound can be involved in condensation reactions, particularly when used as a solvent or reagent in organic synthesis.

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]propane typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions to form the ether linkages. Various catalytic methods may be employed to optimize yield and purity. Additionally, the compound can be synthesized through multi-step processes involving alkylation and etherification reactions.

This compound has several notable applications:

  • Solvent: Used as a non-aqueous electrolyte solvent in lithium-ion batteries due to its excellent solvation properties.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other complex organic molecules.
  • Surfactant: Employed in formulations requiring emulsification or stabilization due to its surfactant properties.

Interaction studies of 2-[2-(2-Methoxyethoxy)ethoxy]propane have shown that it can enhance the solubility of certain drugs, making it a valuable component in pharmaceutical formulations. Its ability to form hydrogen bonds allows it to interact favorably with various biological molecules, potentially improving bioavailability.

Several compounds share structural similarities with 2-[2-(2-Methoxyethoxy)ethoxy]propane. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-C₇H₁₆O₄Contains one less carbon; used as a solvent and reagent .
2-[2-(2-Methoxyethoxy)ethoxy]-acetateC₉H₁₈O₄Acetate derivative; used as a precursor for silver deposition .
Propylene glycol dimethyl etherC₇H₁₈O₂Lower molecular weight; commonly used as a solvent .

The uniqueness of 2-[2-(2-Methoxyethoxy)ethoxy]propane lies in its balanced hydrophilic and lipophilic characteristics, making it suitable for applications requiring both properties.

XLogP3

0.4

Other CAS

77078-22-9

Wikipedia

2-[2-(2-Methoxyethoxy)ethoxy]propane

Dates

Modify: 2023-08-16

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